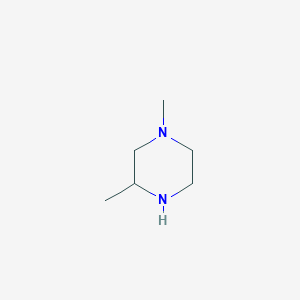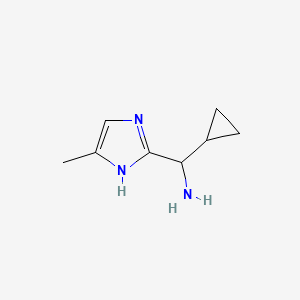![molecular formula C15H21NO6S3 B3001182 Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate CAS No. 2415600-24-5](/img/structure/B3001182.png)
Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate, also known as MHI-148, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs, which are known for their diverse pharmacological properties. MHI-148 has been found to exhibit potent antitumor and anti-inflammatory activities, making it a promising candidate for the development of novel therapeutics.
Mécanisme D'action
The mechanism of action of Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate involves the inhibition of the enzyme carbonic anhydrase IX (CA-IX), which is overexpressed in various cancer cells. CA-IX plays a crucial role in the regulation of pH in cancer cells, and its inhibition leads to a decrease in the pH of cancer cells, resulting in their death. In addition, Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory leukotrienes.
Biochemical and Physiological Effects:
Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. In addition, Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate has been found to inhibit the migration and invasion of cancer cells, which is crucial for the metastasis of cancer. Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate has also been shown to possess anti-angiogenic activity, which is important for the prevention of tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate as a research tool is its potent antitumor and anti-inflammatory activities, which make it a promising candidate for the development of novel therapeutics. In addition, Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a safe and effective drug candidate. However, one of the limitations of Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate is its relatively complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the research and development of Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate. One of the potential applications of Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate is in the treatment of various types of cancer, including breast, lung, and colon cancer. In addition, Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to explore the full potential of Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate as a therapeutic agent.
Méthodes De Synthèse
The synthesis of Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate involves the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 6-hydroxy-1,4-dithiepan-6-ylmethylamine to form the intermediate compound. The intermediate is then reacted with methylsulfonyl chloride to yield the final product, Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate.
Applications De Recherche Scientifique
Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Propriétés
IUPAC Name |
methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S3/c1-21-12-4-3-11(14(17)22-2)7-13(12)25(19,20)16-8-15(18)9-23-5-6-24-10-15/h3-4,7,16,18H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWBXGVIOLLIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CSCCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B3001099.png)

![N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3001103.png)
![N-(1-cyanocyclopentyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B3001104.png)
![5-(3,4-dimethoxyphenyl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B3001107.png)
![2-Methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3001108.png)
![(Z)-3-(3,4-dimethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B3001110.png)


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3001114.png)
![4-[(Z)-2-Cyano-3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B3001116.png)

![N-(4-ethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3001121.png)
